2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
The compound 2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thieno[3,2-d]pyrimidin-4-one derivative featuring a fused thiophene-pyrimidine core. Key structural features include:
- Position 3: A 2-(thiophen-2-yl)ethyl substituent, introducing aromaticity and electronic diversity.
While direct synthesis data for this compound is unavailable in the provided evidence, analogous thieno-pyrimidinones are typically synthesized via cyclization of thiophene precursors with pyrimidine-forming reagents, often using phosphorus oxychloride (POCl₃) or catalytic acids .
Properties
IUPAC Name |
2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S3/c23-16(21-8-2-1-3-9-21)13-27-19-20-15-7-12-26-17(15)18(24)22(19)10-6-14-5-4-11-25-14/h4-5,7,11-12H,1-3,6,8-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXUYCIIUVMPPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a synthetic molecule with potential applications in medicinal chemistry. Its complex structure suggests a diverse range of biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article reviews the available literature on its biological activity, including relevant case studies and research findings.
- Molecular Formula : C19H22N2O2S2
- Molecular Weight : 370.52 g/mol
- CAS Number : Not specifically listed, but related compounds can be referenced for structural similarities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in inflammation and cancer pathways. The presence of the piperidine moiety suggests potential interactions with neurotransmitter receptors, while the thieno[3,2-d]pyrimidin-4-one core may exhibit inhibitory effects on specific enzymes such as cyclooxygenases (COX).
Biological Activity Overview
-
Anti-inflammatory Activity
- Studies have indicated that compounds with similar structures exhibit significant inhibition of COX enzymes, particularly COX-II, which is implicated in inflammatory processes. For example, a related compound showed an IC50 value of 0.011 μM against COX-II, indicating high potency compared to standard anti-inflammatory drugs like Rofecoxib .
- The thieno[3,2-d]pyrimidinone scaffold has been associated with anti-inflammatory properties due to its ability to modulate inflammatory cytokines and chemokines.
-
Anticancer Properties
- Research has highlighted the potential of pyrimidine derivatives in cancer therapy. Compounds structurally related to thieno[3,2-d]pyrimidinones have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- In vitro studies have shown that these compounds can disrupt cell cycle progression and promote cell death in cancer cells via mitochondrial pathways.
Case Study 1: COX-II Inhibition
A study published in ACS Omega investigated a series of thieno[3,2-d]pyrimidine derivatives for their COX-II inhibitory activity. Among these compounds, one derivative exhibited a remarkable selectivity and potency (IC50 = 0.011 μM), suggesting that modifications to the thieno-pyrimidine structure could enhance anti-inflammatory effects .
Case Study 2: Anticancer Activity
Another research article explored the anticancer effects of pyrimidine derivatives on human breast cancer cells (MCF-7). The study found that treatment with a similar thieno-pyrimidine derivative led to a significant reduction in cell viability and induced apoptosis through caspase activation .
Data Tables
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidin-4-ones
Compounds like 3-ethyl-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one () share a similar pyrimidinone core but differ in ring fusion (positions 2,3 vs. 3,2). For instance, the 3-ethyl group in may enhance metabolic stability compared to the target compound’s bulkier 3-(thiophen-2-yl)ethyl group .
Pyrido-Thieno-Pyrimidinones
2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-[(4-fluorophenyl)methyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one () incorporates a pyridine ring fused to the thieno-pyrimidinone system.
Substituent Modifications
Piperidine Derivatives
- 2-[(2-oxo-2-piperidin-1-ylethyl)sulfanyl]-6-(trifluoromethyl)pyrimidin-4(1H)-one () replaces the thieno-pyrimidinone core with a pyrimidinone but retains the piperidine-sulfanyl-ethyl group. The trifluoromethyl group enhances electronegativity, influencing hydrogen bonding and metabolic resistance, whereas the target compound’s thiophene substituent may prioritize π-π stacking interactions .
- 3-(4-methoxyphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one () introduces an indole-pyrimidine core with a methoxyphenyl group. The methoxy group increases polarity, contrasting with the target compound’s lipophilic thiophene-ethyl chain .
Thiophene-Containing Analogs
- 2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one () features a 4-chlorophenyl group, which may enhance halogen bonding but reduce solubility compared to the target’s thiophene-based substituent .
Key Research Findings and Data
Table 1: Comparative Analysis of Selected Compounds
*Inferred from structural analogs in .
Discussion of Pharmacological and Physicochemical Properties
- Synthetic Accessibility: Analogous thieno-pyrimidinones are synthesized via multi-step routes involving cyclization (e.g., POCl₃-mediated reactions) and nucleophilic substitutions, with yields ranging from 46% to 86% .
- Biological Activity: Thieno-pyrimidinones exhibit diverse activities, including kinase inhibition () and cytotoxicity against cancer cell lines (e.g., MCF-7, A549 in ). The target compound’s thiophene and piperidine groups may optimize receptor binding compared to simpler alkyl substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
